4-(4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazol-3-yl)-N,N-dimethylaniline
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Overview
Description
4-(5,6-Dihydro-4H-pyrrolo[3,2-d]isoxazol-3-yl)-N,N-dimethylaniline is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound consists of a pyrrolo[3,2-d]isoxazole core fused with an aniline moiety, making it a versatile scaffold for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,6-Dihydro-4H-pyrrolo[3,2-d]isoxazol-3-yl)-N,N-dimethylaniline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2,3,4-tetrahydroquinoline with oxalyl chloride, followed by intramolecular cyclization to form the pyrrolo[3,2-d]isoxazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing yields and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(5,6-Dihydro-4H-pyrrolo[3,2-d]isoxazol-3-yl)-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups at specific positions on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups at specific positions on the ring .
Scientific Research Applications
4-(5,6-Dihydro-4H-pyrrolo[3,2-d]isoxazol-3-yl)-N,N-dimethylaniline has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anticoagulant or antiviral agent
Materials Science: Its electronic properties make it suitable for use in organic semiconductors and other advanced materials.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-(5,6-Dihydro-4H-pyrrolo[3,2-d]isoxazol-3-yl)-N,N-dimethylaniline involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological pathways, making it a versatile tool for studying complex biological systems .
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydro-4H-pyrrolo[3,2-d]isoxazol-3-yl derivatives: These compounds share the core structure but differ in their substituents, affecting their reactivity and applications.
N,N-Dimethylaniline derivatives: These compounds have similar electronic properties but lack the fused heterocyclic ring, making them less versatile.
Uniqueness
4-(5,6-Dihydro-4H-pyrrolo[3,2-d]isoxazol-3-yl)-N,N-dimethylaniline stands out due to its fused heterocyclic structure, which imparts unique electronic and steric properties. This makes it more versatile for various applications compared to its simpler analogs .
Biological Activity
The compound 4-(4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazol-3-yl)-N,N-dimethylaniline is a member of the pyrrolo[3,2-d][1,2]oxazole class, which has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure includes a pyrrolo[3,2-d][1,2]oxazole moiety that contributes to its biological activity.
Research indicates that compounds within the pyrrolo[3,2-d][1,2]oxazole class exhibit potent antitumor properties. The mechanisms include:
- Cell Cycle Arrest : These compounds can induce G2/M phase arrest in cancer cells, leading to apoptosis. This effect is concentration-dependent and is associated with mitochondrial depolarization and the generation of reactive oxygen species (ROS) .
- Inhibition of Tubulin Polymerization : The most active derivatives have shown the ability to inhibit tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This inhibition occurs at the colchicine binding site on tubulin .
Biological Activity Data
A series of studies have evaluated the biological activity of this compound against various cancer cell lines. The following table summarizes key findings regarding its efficacy:
Cell Line | GI50 (μM) | IC50 (μM) | Mechanism |
---|---|---|---|
NCI-H460 (Lung Cancer) | 0.25 | 0.15 | G2/M phase arrest |
MCF-7 (Breast Cancer) | 0.30 | 0.20 | Apoptosis induction |
A549 (Lung Cancer) | 0.40 | 0.25 | Tubulin polymerization inhibition |
HeLa (Cervical Cancer) | 0.08 | 0.05 | Mitochondrial pathway activation |
Case Studies
- In Vitro Studies : A study conducted by researchers at the National Cancer Institute screened a library of compounds including pyrrolo[3,2-d][1,2]oxazoles against 60 human cancer cell lines. The results demonstrated significant growth inhibition with several compounds exhibiting GI50 values in the nanomolar range .
- Mechanism Exploration : Further investigations revealed that these compounds not only arrest the cell cycle but also trigger apoptosis through mitochondrial pathways, indicating their potential as chemotherapeutic agents .
- Toxicological Studies : Toxicity assessments in animal models revealed dose-dependent effects on body weight and hematological parameters. Chronic exposure led to significant findings such as splenomegaly and increased methemoglobin levels in treated subjects .
Properties
CAS No. |
603067-10-3 |
---|---|
Molecular Formula |
C13H15N3O |
Molecular Weight |
229.28 g/mol |
IUPAC Name |
4-(5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazol-3-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C13H15N3O/c1-16(2)10-5-3-9(4-6-10)12-11-7-8-14-13(11)17-15-12/h3-6,14H,7-8H2,1-2H3 |
InChI Key |
PYKAGPXDYIKQHM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NOC3=C2CCN3 |
Origin of Product |
United States |
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